Cas no 61293-17-2 (6-Fluoro-4-methoxyquinoline)

6-Fluoro-4-methoxyquinoline is a fluorinated quinoline derivative characterized by its methoxy and fluoro substituents at the 4- and 6-positions, respectively. This structural configuration enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing fluorine atom improves metabolic stability and bioavailability, while the methoxy group contributes to favorable electronic and steric properties for further functionalization. Its high purity and well-defined reactivity make it suitable for applications in heterocyclic chemistry, particularly in the development of bioactive compounds. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Its consistent performance and synthetic flexibility underscore its value in research and industrial applications.
6-Fluoro-4-methoxyquinoline structure
6-Fluoro-4-methoxyquinoline structure
Product Name:6-Fluoro-4-methoxyquinoline
CAS No:61293-17-2
MF:C10H8FNO
MW:177.175025939941
CID:57664
PubChem ID:21408181
Update Time:2025-05-21

6-Fluoro-4-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-4-methoxyquinoline
    • 4-Methoxy-6-fluoroquinoline
    • CTK2F1730
    • KB-199438
    • WCJDENBNMSTOGC-UHFFFAOYSA-N
    • AKOS006284302
    • DTXSID80613278
    • SCHEMBL11727493
    • 61293-17-2
    • SB68349
    • BS-29037
    • Inchi: 1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
    • InChI Key: WCJDENBNMSTOGC-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C=1)=C(C=CN=2)OC

Computed Properties

  • Exact Mass: 177.05900
  • Monoisotopic Mass: 177.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Density: 1.221
  • Boiling Point: 250 ºC
  • Flash Point: 105 ºC
  • PSA: 22.12000
  • LogP: 2.38250

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6-Fluoro-4-methoxyquinoline Related Literature

Additional information on 6-Fluoro-4-methoxyquinoline

Recent Advances in the Study of 6-Fluoro-4-methoxyquinoline (CAS: 61293-17-2): A Comprehensive Research Brief

6-Fluoro-4-methoxyquinoline (CAS: 61293-17-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its quinoline backbone substituted with a fluorine atom at the 6-position and a methoxy group at the 4-position, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for drug development in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.

The synthesis of 6-Fluoro-4-methoxyquinoline has been optimized in recent years, with researchers exploring novel catalytic methods to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-efficiency palladium-catalyzed coupling reaction that significantly reduced byproducts and enhanced scalability. This advancement is critical for the compound's potential industrial-scale production, addressing previous challenges related to cost and environmental impact.

Pharmacologically, 6-Fluoro-4-methoxyquinoline has exhibited notable activity against a range of bacterial strains, including multidrug-resistant pathogens. A recent in vitro study highlighted its potent inhibitory effects on DNA gyrase, an essential enzyme in bacterial replication. The compound's fluorine substitution appears to enhance its binding affinity to the enzyme's active site, suggesting a structure-activity relationship that could be leveraged for further antibiotic development. These findings were corroborated by molecular docking simulations, which provided insights into the precise interactions between the compound and its target.

In the realm of oncology, preliminary investigations have revealed that 6-Fluoro-4-methoxyquinoline may interfere with key signaling pathways in cancer cells. A 2024 preclinical study demonstrated its ability to induce apoptosis in breast cancer cell lines by modulating the PI3K/AKT pathway. The methoxy group at the 4-position was identified as a critical moiety for this activity, opening avenues for structural modifications to enhance potency and selectivity. Researchers are now exploring derivatives of this compound to optimize its pharmacokinetic profile and reduce potential off-target effects.

Despite these promising developments, challenges remain in the clinical translation of 6-Fluoro-4-methoxyquinoline. Current research is addressing its metabolic stability, bioavailability, and potential toxicity. A recent pharmacokinetic study in animal models reported rapid hepatic metabolism of the compound, prompting investigations into prodrug strategies or formulation technologies to improve its therapeutic window. Additionally, computational models are being employed to predict and mitigate possible drug-drug interactions, a crucial step in ensuring its safety profile for human trials.

The compound's versatility is further evidenced by its applications in medicinal chemistry as a building block for more complex molecules. Several research groups have utilized 6-Fluoro-4-methoxyquinoline as a scaffold for designing targeted kinase inhibitors, with some derivatives showing improved selectivity profiles compared to existing drugs. This approach capitalizes on the compound's inherent physicochemical properties while allowing for tailored modifications to address specific disease targets.

Looking forward, the research community anticipates that 6-Fluoro-4-methoxyquinoline will continue to be a focal point in drug discovery efforts. Ongoing studies are exploring its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neuroinflammatory processes shows particular promise. As synthetic methodologies advance and our understanding of its biological activities deepens, this compound is poised to make significant contributions to the development of novel therapeutic agents across multiple disease areas.

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